2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H15N7O4 and its molecular weight is 381.352. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and its overall therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N6O3, with a molecular weight of approximately 390.403 g/mol. Its structure incorporates a triazole-pyrimidine moiety, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The triazole and pyrimidine rings are known to inhibit various kinases and enzymes that play crucial roles in cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 3.79 | Induction of apoptosis |
NCI-H460 | 12.50 | Cell cycle arrest at G2/M phase |
A549 | 42.30 | Inhibition of EGFR signaling |
These findings suggest that the compound can effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
Case Studies
- Study on MCF-7 Cells : In a study conducted by Wei et al., the compound exhibited an IC50 value of 3.79 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The mechanism involved the activation of caspase pathways leading to programmed cell death .
- NCI-H460 Lung Cancer Study : Another study reported that the compound inhibited NCI-H460 lung cancer cells with an IC50 value of 12.50 µM. The researchers noted that treatment led to significant cell cycle arrest at the G2/M phase, preventing further cellular division .
- A549 Non-Small Cell Lung Cancer : The efficacy against A549 cells was evaluated with an IC50 of 42.30 µM, where it was found to inhibit the EGFR signaling pathway, a critical pathway in non-small cell lung cancer progression .
Pharmacological Profiles
In addition to its anticancer effects, the compound has shown promise in other areas:
- Anti-inflammatory Activity : Preliminary tests indicate potential anti-inflammatory effects, which may contribute to its overall therapeutic profile.
- Antimicrobial Properties : Some derivatives within the same chemical class have demonstrated antimicrobial activity against various pathogens.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O4/c1-10-6-13(21-28-10)19-14(25)8-23-9-18-16-15(17(23)26)20-22-24(16)11-4-3-5-12(7-11)27-2/h3-7,9H,8H2,1-2H3,(H,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDXBNWUVFMJQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.